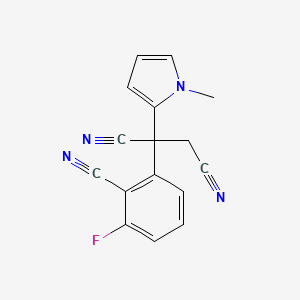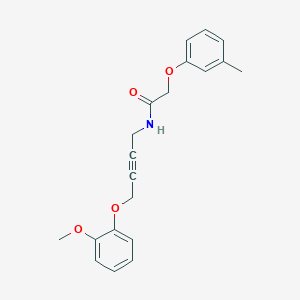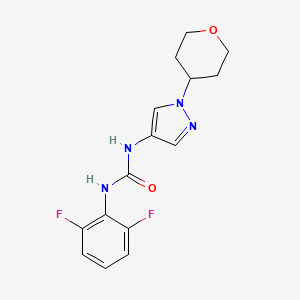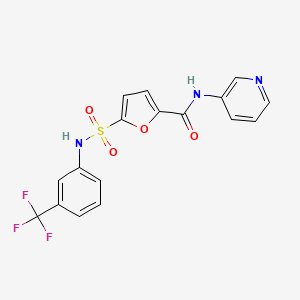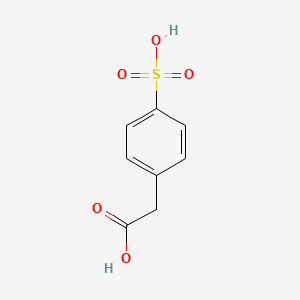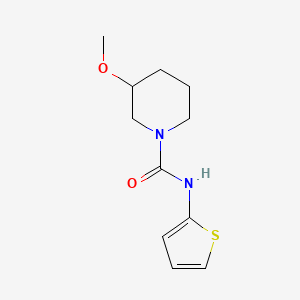
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis of this compound would involve understanding the spatial arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used for this purpose .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and reactivity. These properties could be predicted using computational chemistry or determined experimentally .Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
The compound’s structural characteristics suggest potential use in optoelectronics . Its supramolecular layer and hexagonal arrangement of indium atoms are conducive to photovoltaic applications . The Density Functional Theory (DFT) analysis confirms it as a direct bandgap semiconductor with a bandgap conducive to optoelectronic functions .
Photovoltaic Device Efficiency
The optical properties, such as the refractive index and absorption coefficient , indicate low absorption in the visible spectrum, which is desirable for photovoltaic devices . The compound’s ability to facilitate electronic transitions within the visible range can be harnessed to improve the efficiency of solar cells .
Thermal Stability for Electronics
The thermal stability of the compound makes it suitable for use in environments where high temperatures are common, such as in certain electronic devices . The morphology of the crystal, important for the growth of electronic components, has been well-characterized, which aids in the design of thermally stable components .
Coordination Chemistry
The compound’s coordination properties make it a candidate for exploration within coordination chemistry . Its ability to form complexes with indium, which has larger ionic radii, opens up possibilities for creating new materials with unique properties .
Lewis Acid Applications
As a Lewis acid , the compound can tolerate various functional groups, making it useful for organic transformations . This property can be exploited in synthetic chemistry to accelerate reaction rates and increase the yield of desired products .
Photosensitizer Lifetime Enhancement
The compound’s effect on the rate of intersystem crossing from the excited singlet state to the triplet state can result in a substantial increase in the lifetime of photosensitizers . This application is particularly relevant in the field of photochemistry .
Each of these applications demonstrates the versatility of the compound in various scientific fields. The detailed characterization and analysis of its properties provide a strong foundation for further research and development in these areas.
Antibacterial Activity in Polymer Synthesis
The compound’s derivatives have been utilized in the synthesis of random copolymers, which exhibit significant antibacterial activity . These copolymers, such as those combining 2-hydroxyethyl methacrylate (HEMA) and diethyl amino ethyl methacrylate (DEAEM), are synthesized through photoinitiation and have potential applications in medical devices and coatings .
Thermodynamic Property Evaluation
The compound’s related structures have been critically evaluated for their thermodynamic properties . This data is essential for understanding the compound’s behavior under various conditions and can be applied in the design of processes in chemical engineering, where precise control of thermal properties is crucial .
Wirkmechanismus
Eigenschaften
IUPAC Name |
formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.CH2O2/c1-17(6-8-19)11-14-12-22-9-7-18(14)16(20)13-4-3-5-15(10-13)21-2;2-1-3/h3-5,10,14,19H,6-9,11-12H2,1-2H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCSLJDGLQTCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)C2=CC(=CC=C2)OC.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)
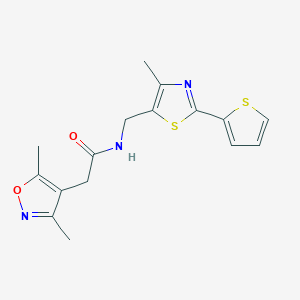
![5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid](/img/structure/B2449313.png)


![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)
